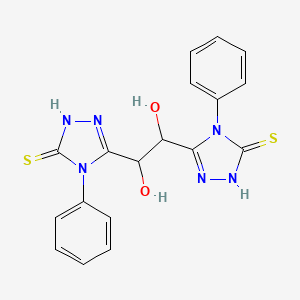

![molecular formula C14H16N2O4 B2601014 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde CAS No. 1356704-60-3](/img/structure/B2601014.png)

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

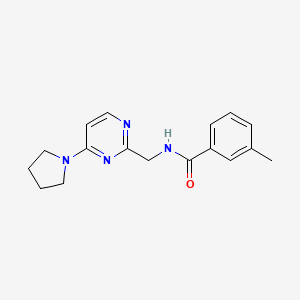

The molecular formula of this compound is C14H16N2O4. The structure includes a benzaldehyde group attached to an oxadiazole ring via a methoxy bridge.Aplicaciones Científicas De Investigación

Organic Synthesis Applications

- Benzaldehyde derivatives, such as the one , have been explored as linkers for solid-phase organic synthesis. These linkers facilitate the creation of a diverse array of compounds, including secondary amines, ureas, sulfonamides, and amides, through processes like reductive amination and subsequent derivatization. This versatility underscores the utility of benzaldehyde derivatives in synthesizing complex organic molecules (E. Swayze, 1997).

Antimicrobial Activity

- Research has shown that compounds derived from reactions involving specific benzaldehyde derivatives possess significant antibacterial properties. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential as templates for developing new antibacterial agents (A. Kakanejadifard et al., 2013).

Enzyme Catalysis

- Benzaldehyde derivatives have been utilized in enzyme-catalyzed asymmetric C–C bond formation processes. The enantioselective capabilities of these processes are critical for the synthesis of chiral compounds, which are important in the pharmaceutical industry for their biological activity (Sven Kühl et al., 2007).

Optical and Materials Science

- The study of benzaldehyde derivatives extends into materials science, where their incorporation into metal complexes has been investigated for optical applications. These complexes exhibit unique absorption spectra and have been considered for their potential use in photonic devices due to their enhanced thermal stability and solubility in organic solvents (Athraa H. Mekkey et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-18-10(2)14-15-13(20-16-14)9-19-12-6-4-11(8-17)5-7-12/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBJBJPESQEGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NOC(=N1)COC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2600938.png)

![N-[(2-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2600939.png)

![N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B2600941.png)

![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)

![2-Chloro-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2600947.png)

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)

![N-[(6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl]prop-2-enamide](/img/structure/B2600952.png)

![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)